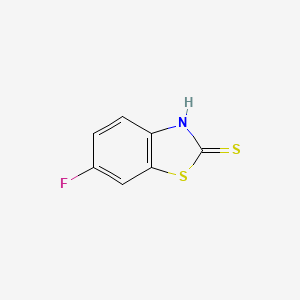

6-Fluoro-2-mercaptobenzothiazole

Description

Overview of Benzothiazole (B30560) Core Structures in Medicinal Chemistry

Benzothiazole, a bicyclic molecule formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, serves as a fundamental building block for a multitude of biologically active compounds. nih.govbibliomed.org Its unique structural features and relative stability make it an attractive scaffold for medicinal chemists. bibliomed.org The benzothiazole nucleus is present in numerous natural and synthetic molecules that exhibit a wide spectrum of pharmacological activities. bibliomed.orgbenthamscience.com These include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. nih.govbenthamscience.comjchemrev.com The versatility of the benzothiazole ring system, particularly the potential for substitution at various positions, allows for the fine-tuning of its biological effects. benthamscience.com

Significance of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery and development. acs.orgnih.govtandfonline.com Fluorine, being the most electronegative element and having a small van der Waals radius, can significantly alter the physicochemical and biological properties of a parent compound. tandfonline.comchemxyne.com Some of the key advantages of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. This can lead to an increased half-life of a drug in the body. acs.orgmdpi.com

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, thereby enhancing the binding affinity and potency of a drug candidate. acs.orgnih.gov

Modulation of Physicochemical Properties: The introduction of fluorine can influence properties such as lipophilicity (the ability to dissolve in fats and lipids) and acidity/basicity (pKa), which in turn affects a molecule's absorption, distribution, and excretion. nih.govchemxyne.com

Conformational Effects: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be crucial for its interaction with a biological target. nih.gov

Historical Context of Mercaptobenzothiazoles in Research

The parent compound, 2-mercaptobenzothiazole (B37678) (MBT), has a long history of industrial and research applications. wikipedia.orgbritannica.com It was first synthesized by A. W. Hoffmann and later found widespread use as a vulcanization accelerator in the rubber industry, a discovery that significantly improved the durability of rubber products. wikipedia.orgirowater.com Beyond its industrial importance, MBT and its derivatives have been the subject of extensive research due to their diverse chemical reactivity and biological potential. taylorandfrancis.comtaylorandfrancis.com Various synthetic methods have been developed over the years to produce mercaptobenzothiazoles, with the high-temperature reaction of aniline (B41778) and carbon disulfide in the presence of sulfur being a common industrial route. wikipedia.org

Rationale for Investigating 6-Fluoro-2-mercaptobenzothiazole

The strategic combination of the pharmacologically privileged benzothiazole scaffold with the unique properties of fluorine provides a strong rationale for the investigation of this compound. The introduction of a fluorine atom at the 6-position of the benzothiazole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel and enhanced biological activities. Research into this specific compound aims to explore how this substitution influences its chemical reactivity, physical properties, and potential as a lead compound in various therapeutic areas.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 80087-71-4 | scbt.comepa.govnih.gov |

| Molecular Formula | C₇H₄FNS₂ | scbt.comnih.gov |

| Molecular Weight | 185.24 g/mol | scbt.comnih.gov |

| IUPAC Name | 6-fluoro-3H-1,3-benzothiazole-2-thione | nih.gov |

| Synonyms | 6-Fluorobenzo[d]thiazole-2(3H)-thione, 6-Fluoro-benzothiazole-2-thiol | nih.gov |

Research Findings on Substituted Benzothiazoles

Research on various substituted benzothiazoles has revealed a wide array of biological activities. For instance, certain 2-substituted and 2,6-disubstituted benzothiazoles have demonstrated significant antimicrobial activity. benthamscience.com Furthermore, derivatives of 2-aminobenzothiazole (B30445) have been extensively studied and found to possess applications in the treatment of various conditions, including inflammation, diabetes, and infections. bibliomed.org The substitution pattern on the benzothiazole ring is crucial in determining the type and potency of its biological effects. benthamscience.com

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVUKOOUHIRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372008 | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80087-71-4 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80087-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 2 Mercaptobenzothiazole and Its Derivatives

Established Synthetic Routes to Benzothiazole (B30560) Derivatives

The formation of the benzothiazole nucleus is a well-documented process in organic chemistry, with several reliable methods developed over the past century. These routes typically involve the formation of the thiazole (B1198619) ring by cyclizing a substituted aniline (B41778) precursor that contains a sulfur-based functional group or is reacted with a sulfur-containing reagent.

One of the most common strategies for synthesizing benzothiazoles begins with an appropriately substituted aniline. This approach, often referred to as the Huggins-Jacobson reaction, involves the conversion of an aryl amine into an arylthiourea, followed by an oxidative cyclization.

Specifically, substituted anilines can be reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an acid and an oxidizing agent like bromine. indexcopernicus.comresearchgate.netrjpbcs.com This reaction proceeds through an intermediate arylthiourea, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring at the position ortho to the nitrogen atom. This method is particularly useful for producing 2-aminobenzothiazole (B30445) derivatives. For the synthesis of 6-fluoro-2-aminobenzothiazole, 4-fluoroaniline is the logical starting material. researchgate.net

Another important route starting from anilines involves the reaction of o-haloanilines with carbon disulfide (CS₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgnih.gov This method provides a direct, metal-free pathway to 2-mercaptobenzothiazole (B37678) derivatives through a tandem reaction involving nucleophilic attack of the aniline on CS₂ followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. organic-chemistry.org

| Method Name | Starting Material | Key Reagents | Product Type | Reference |

| Huggins-Jacobson Reaction | Substituted Aniline | KSCN, Bromine, Acetic Acid | 2-Aminobenzothiazole | indexcopernicus.comrjpbcs.com |

| DBU-Promoted Tandem Reaction | o-Haloaniline | Carbon Disulfide (CS₂), DBU | 2-Mercaptobenzothiazole | organic-chemistry.orgnih.gov |

| Jacobsen Cyclization | Thiobenzanilide | Potassium Ferricyanide | 2-Arylbenzothiazole | researchgate.net |

The use of o-aminothiophenol and its disulfide derivative is arguably the most versatile and direct method for the synthesis of 2-substituted benzothiazoles. nih.govnih.govmdpi.com This precursor already contains the aniline and thiol moieties in the required ortho relationship, simplifying the subsequent cyclization step.

To synthesize 2-mercaptobenzothiazole derivatives, o-aminothiophenol is typically condensed with carbon disulfide. thieme-connect.de This reaction is efficient and directly installs the desired thiol group (in its tautomeric thione form) at the C-2 position. Other carbon sources can also be employed, such as potassium O-ethyl dithiocarbonate (xanthate), which also yields the 2-thiol derivative. thieme-connect.de

For other 2-substituted benzothiazoles, o-aminothiophenol can be condensed with a wide variety of electrophiles, including:

Carboxylic Acids: Condensation, often promoted by dehydrating agents like polyphosphoric acid (PPA), yields 2-alkyl or 2-aryl benzothiazoles. nih.govnih.gov

Acyl Chlorides: This is a highly efficient method that proceeds under mild conditions, often catalyzed by silica-supported sodium hydrogen sulfate. nih.gov

Aldehydes: Reaction with aldehydes followed by an oxidative cyclization step produces 2-substituted benzothiazoles. Various oxidizing systems, including H₂O₂/HCl, can be used. nih.govmdpi.com

| Reagent for Condensation | Resulting C-2 Substituent | Typical Conditions | Reference |

| Carbon Disulfide (CS₂) | -SH (Mercapto/Thione) | Base, EtOH | thieme-connect.de |

| Carboxylic Acids (R-COOH) | -R (Alkyl/Aryl) | Polyphosphoric Acid (PPA), Heat | nih.gov |

| Acyl Chlorides (R-COCl) | -R (Alkyl/Aryl) | NaHSO₄-SiO₂, Solvent-free | nih.gov |

| Aldehydes (R-CHO) | -R (Alkyl/Aryl) | H₂O₂/HCl, EtOH, RT | mdpi.com |

The industrial synthesis of the parent 2-mercaptobenzothiazole involves the high-pressure and high-temperature reaction of aniline with carbon disulfide and sulfur. researchgate.net This process is believed to proceed through the formation of a thiocarbanilide (1,3-diphenylthiourea) intermediate, which then undergoes a complex series of reactions involving sulfur insertion and cyclization.

More controlled laboratory syntheses also leverage these reagents. As mentioned previously, the reaction of o-haloanilines with carbon disulfide provides a direct route to 2-mercaptobenzothiazoles. organic-chemistry.org This method avoids the harsh conditions of the industrial process and offers good yields for a variety of substituted anilines. The mechanism involves the initial formation of a dithiocarbamate (B8719985) salt from the reaction of the aniline with CS₂, which then undergoes an intramolecular cyclization, displacing the ortho-halogen. organic-chemistry.org

Strategies for Introducing Fluorine at the C-6 Position

The incorporation of a fluorine atom into a specific position on an aromatic ring requires a targeted synthetic strategy. For 6-fluoro-2-mercaptobenzothiazole, the fluorine atom is located at a position that corresponds to the C-4 (or para) position of the original aniline building block.

The most direct and common approach is to begin the synthesis with a precursor that already contains the fluorine atom in the desired location. nih.gov Therefore, the synthesis of 6-fluoro-substituted benzothiazoles almost invariably starts with 4-fluoroaniline or its derivatives (e.g., 3-chloro-4-fluoroaniline). orientjchem.org Using this fluorinated precursor in any of the established benzothiazole syntheses described in section 2.1 will result in the fluorine atom being located at the C-6 position of the final benzothiazole ring system. For instance, the reaction of 4-fluoroaniline with potassium thiocyanate and bromine yields 2-amino-6-fluorobenzothiazole. researchgate.net

While using a pre-fluorinated starting material is most common, it is theoretically possible to introduce fluorine onto a pre-formed benzothiazole ring or an earlier intermediate. Several methods exist for the fluorination of aromatic systems.

Electrophilic Fluorination: This involves the use of powerful electrophilic fluorinating agents ("F⁺" sources) to directly substitute a hydrogen atom on an electron-rich aromatic ring. Common reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.org This could potentially be used to fluorinate a benzothiazole derivative, though regioselectivity could be an issue.

Nucleophilic Aromatic Substitution (SNAr): This method involves displacing a good leaving group (such as -NO₂ or a halide) on an activated aromatic ring with a nucleophilic fluoride source (e.g., KF, CsF). The benzothiazole ring itself is electron-deficient, which could facilitate this type of substitution.

Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine (e.g., 6-aminobenzothiazole) to form a diazonium salt, which is then converted to the corresponding aryl fluoride, typically by thermal decomposition of the isolated diazonium tetrafluoroborate salt.

| Fluorination Method | Description | Common Reagent(s) |

| Electrophilic Fluorination | Direct replacement of Ar-H with Ar-F on activated rings. | N-Fluorobenzenesulfonimide (NFSI) |

| Balz-Schiemann Reaction | Conversion of an arylamine (Ar-NH₂) to an aryl fluoride (Ar-F) via a diazonium salt. | NaNO₂, HBF₄, Heat |

| Nucleophilic Substitution | Displacement of a leaving group on an electron-poor ring by a fluoride ion. | Potassium Fluoride (KF), Crown Ether |

The term "ortho-fluorine substitution" in the context of benzothiazole synthesis typically refers to the mechanism of the cyclization step, which occurs ortho to the guiding amine or thiourea group on the aniline ring. The fluorine atom itself is not substituted in this step but is already present on the ring and influences the reaction.

In the case of synthesizing a 6-fluorobenzothiazole from 4-fluoroaniline, the key cyclization is an intramolecular electrophilic aromatic substitution . For example, in the Huggins-Jacobson synthesis of 2-amino-6-fluorobenzothiazole:

4-Fluoroaniline reacts with thiocyanate to form 1-(4-fluorophenyl)thiourea.

Oxidation with bromine generates an electrophilic sulfenyl bromide or a related species.

This electrophilic sulfur species attacks the aromatic ring. The thiourea group is an activating, ortho-, para- director. Since the para position is blocked by the fluorine atom, the electrophilic attack occurs exclusively at one of the two equivalent positions ortho to the nitrogen.

Following the attack, a proton is lost to restore aromaticity, completing the cyclization and forming the 6-fluorobenzothiazole ring system.

The fluorine atom at the C-4 position of the aniline precursor exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. However, the powerful activating effect of the nitrogen atom of the thiourea group is sufficient to overcome this deactivation and direct the cyclization to the ortho position.

Derivatization of the 2-Mercapto Moiety

The thiol (-SH) group at the 2-position of the this compound ring is a versatile functional handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions such as alkylation, acylation, and oxidation, leading to a diverse library of derivatives.

S-alkylation and S-acylation are fundamental methods for modifying the 2-mercapto moiety, introducing various organic substituents onto the sulfur atom.

S-Alkylation: This reaction involves the nucleophilic substitution of a halide from an alkyl halide by the thiolate anion of this compound. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby enhancing its nucleophilicity. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and functionalized halides like ethyl chloroacetate. chemmethod.com For instance, the reaction of 2-mercaptobenzothiazole with benzyl bromide in refluxing acetone, facilitated by potassium carbonate, yields 2-benzylsulfanyl derivatives in high yields (94–98%). nih.govsemanticscholar.org Similarly, reacting 2-mercaptobenzothiazole with 2-chloroethyl acrylate or methacrylate in dimethylformamide (DMF) with sodium bicarbonate as a base results in the corresponding S-alkylated products. mdpi.com Phase-transfer catalysis has also been successfully employed for the S-alkylation of related benzimidazole systems, suggesting its potential applicability here. researchgate.net

S-Acylation: This process involves the reaction of the 2-mercapto group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. These reactions can be performed under various conditions. For example, S-acylation of 6-ethoxy-2-mercaptobenzothiazole derivatives has been achieved as a final step in the synthesis of compounds with potential anti-inflammatory and antimicrobial activity. nih.gov The S-acylation of proteins, a biological process, highlights the reactivity of thiol groups with acyl donors. nih.gov

| Reactant | Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Benzyl bromide | Acetone, K₂CO₃, Reflux | 2-Benzylsulfanylbenzothiazole | 94-98% | nih.govsemanticscholar.org |

| Substituted 2-Mercaptobenzothiazole | 2-Chloroethyl acrylate | DMF, NaHCO₃, 60°C to Reflux | S-alkylated acrylate derivative | Not specified | mdpi.com |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | DMF, Triethylamine, 60-65°C | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 87% | chemmethod.com |

| 6-Ethoxy-2-mercaptobenzothiazole derivative | Acylating agents | Not specified | S-acylated oxadiazole compound | Not specified | nih.gov |

The oxidation of the 2-mercapto group of two this compound molecules leads to the formation of a disulfide bond (-S-S-), resulting in a dimeric structure, 2,2′-dithiobis(6-fluorobenzothiazole). This oxidative coupling is a common reaction for thiols. youtube.com The process involves the removal of a hydrogen atom from each of two thiol groups and the formation of a covalent bond between the two sulfur atoms. youtube.com This transformation can be achieved using various oxidizing agents. Disulfide-containing benzothiazole derivatives have been utilized in polymer chemistry to create redox-responsive functional polymers. mdpi.com In biological systems, the formation of disulfide bonds from cysteine residues is a crucial process for protein folding and stability. youtube.com In a laboratory setting, this can be mimicked using reagents like diatomic bromine. youtube.com Conversely, the cleavage of disulfide bonds can be achieved through a metal sulfide–disulfide dynamic interchange reaction, which has been used as a synthetic route to 2-mercaptobenzothiazoles from their corresponding disulfides. rsc.org

The 2-mercapto group and the adjacent nitrogen atom in the thiazole ring can participate in cyclization reactions to form new fused heterocyclic systems. These annulation reactions typically involve reacting the 2-mercaptobenzothiazole derivative with bifunctional electrophiles. For example, derivatives of 2-mercaptobenzothiazole have been used as precursors to synthesize more complex heterocyclic structures. Reaction of 2-(benzothiazol-2-ylthio)acetohydrazide (formed from S-alkylation of 2-mercaptobenzothiazole with ethyl chloroacetate followed by hydrazinolysis) with reagents like acetylacetone or ethyl acetoacetate can yield pyrazole or pyrazolone derivatives, respectively. Further reactions can lead to the formation of pyridazine and phthalazine derivatives. These reactions demonstrate the utility of the 2-mercapto moiety as a strategic point for constructing elaborate molecular architectures.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of this compound and its derivatives has benefited from such approaches. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scispace.comnih.gov This technique has been successfully applied to the synthesis of 2-mercaptobenzothiazole derivatives. A metal-free methodology for preparing 2-mercaptobenzothiazoles in excellent yields has been reported using microwave assistance. figshare.com The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole has been achieved in 8-10 minutes with yields of 76-80% under microwave irradiation, a significant improvement over conventional methods. scispace.commdpi.com Furthermore, microwave-assisted S-alkylation and S-acylation of 2-mercaptobenzothiazole have been reported, highlighting the broad applicability of this green technique. nih.govresearchgate.net

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Schiff Base Synthesis (from 2-amino-6-nitrobenzothiazole) | Microwave | 8-10 min | 76-80% | scispace.com |

| Conventional | Hours | 30-46% | scispace.com | |

| Azetidinone Synthesis | Microwave | Not specified | Higher yields | nih.gov |

| Conventional | Not specified | Lower yields | nih.gov | |

| Quinoline-fused γ-lactones | Microwave | 10 s | 33-45% | nih.gov |

| Conventional | 4 h | Not specified | nih.gov |

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer advantages such as reduced environmental impact, lower costs, and simplified work-up procedures. The alkylation and acylation of 2-mercaptobenzothiazole have been successfully performed under microwave-assisted, solvent-free conditions using solid supports. researchgate.net In this approach, the reactants are adsorbed onto a solid support like silica gel, alumina, or fly ash, which acts as a reaction medium and can also have catalytic activity. This method was found to be highly efficient, resulting in faster reactions, higher yields, and products of high purity. researchgate.net

Catalytic Methods for Enhanced Efficiency

Catalytic approaches offer significant advantages over traditional stoichiometric methods by providing alternative reaction pathways with lower activation energies. This leads to faster reactions, milder conditions, and often higher selectivity. Key strategies include the use of copper catalysts in tandem reactions and metal-free organocatalytic systems.

Copper-Catalyzed Synthesis

Research has identified copper catalysts as particularly effective for the synthesis of substituted 2-mercaptobenzothiazoles. A notable method is a tandem reaction that combines the in situ formation of the 2-mercaptobenzothiazole core with a subsequent intermolecular coupling. Specifically, the reaction of o-aminothiophenols with tetramethylthiuram disulfide, followed by coupling with iodobenzenes, is efficiently catalyzed by copper(I) bromide (CuBr). nih.gov

Studies comparing various metal catalysts, including iron (Fe), cobalt (Co), and nickel (Ni), found that CuBr was the most effective for this transformation. nih.gov This methodology is applicable to the synthesis of derivatives with various substituents on the aryl ring, including electron-withdrawing groups like fluorine, chlorine, and bromine. The use of an inexpensive catalyst like CuBr, coupled with moderate reaction temperatures and water as a solvent, makes this process practical and valuable for organic synthesis. nih.gov Derivatives of 2-mercaptobenzothiazole with F, Cl, and Br substituents have been obtained in high yields, generally ranging from 76–84%. nih.gov

| Catalyst | Starting Materials | Key Reaction Type | Temperature | Yield Range (for Halogenated Derivatives) |

|---|---|---|---|---|

| Copper(I) Bromide (CuBr) | o-Aminothiophenols, Tetramethylthiuram disulfide, Iodobenzenes | Tandem Condensation/Intermolecular Coupling | 80 °C | 76–84% |

Organocatalytic Metal-Free Synthesis

To circumvent the use of transition metals, which can be costly and require removal from the final product, organocatalytic methods have been developed. An efficient, metal-free strategy for synthesizing 2-mercaptobenzothiazole derivatives involves a tandem reaction between o-haloanilines and carbon disulfide. nih.govnih.govorganic-chemistry.org

This reaction is promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The process is believed to proceed via a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr (nucleophilic aromatic substitution) cyclization to form the benzothiazole ring. organic-chemistry.org This method is noted for its good to excellent yields and its tolerance for a variety of substituents on the aniline ring, making it a versatile route for derivatives such as this compound. nih.govorganic-chemistry.org The reaction is typically carried out in a solvent like toluene at elevated temperatures. organic-chemistry.org

| Catalyst/Promoter | Starting Materials | Key Reaction Type | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | o-Haloanilines, Carbon Disulfide | Tandem Nucleophilic Addition/SNAr Cyclization | Toluene | 80 °C | Good to Excellent |

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Architecture

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for determining the structure of molecules. By analyzing the interaction of electromagnetic radiation with 6-Fluoro-2-mercaptobenzothiazole, its constituent atoms and their connectivity can be mapped out. The compound exists in a tautomeric equilibrium between the thiol form and the thione form, with the thione form being predominant. nih.gov

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the aromatic ring and the N-H proton. The aromatic region would typically display complex splitting patterns due to proton-proton and proton-fluorine couplings. Based on data from the parent compound, 2-mercaptobenzothiazole (B37678), the aromatic protons are expected to resonate in the range of 7.0-8.0 ppm. chemicalbook.comresearchgate.net The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would show seven distinct signals. The most downfield signal corresponds to the thione carbon (C=S), typically appearing in the range of 180-200 ppm. The aromatic carbons will appear between 110-150 ppm, with their chemical shifts influenced by the fluorine substituent and the fused thiazole (B1198619) ring. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR Spectroscopy ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's chemical environment. mdpi.com The spectrum of this compound would show a single signal for the C-6 fluorine atom. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is sensitive to the electronic effects within the benzene (B151609) ring. colorado.edu For context, the chemical shift for monofluorobenzene is approximately -113 ppm. colorado.edu The signal would likely be a multiplet due to coupling with neighboring aromatic protons.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on data for similar compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets (due to H-H and H-F coupling) |

| ¹H (N-H) | Variable (e.g., ~13.0, broad) | Singlet (broad) |

| ¹³C (C=S) | 185 - 200 | Singlet or doublet (small coupling to F) |

| ¹³C (Aromatic) | 110 - 150 | Doublets and singlets (C-F coupling) |

| ¹⁹F | -110 to -120 | Multiplet (due to coupling with protons) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are used to identify characteristic functional groups.

FT-IR Spectroscopy The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3100-3000 cm⁻¹ is attributable to the N-H stretching vibration of the thione tautomer. nih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=S stretching vibration, a key indicator of the thione form, is expected to appear in the 1250-1050 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration would be present, typically in the 1250-1000 cm⁻¹ range. The aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. researchgate.net The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the thiazole moiety. The C=S stretching vibration is often strong in the Raman spectrum. Symmetrical vibrations of the benzene ring are typically more intense in Raman than in IR spectra, providing a clear fingerprint of the aromatic system.

Table 2: Key Vibrational Frequencies for this compound Note: Frequencies are based on data for 2-mercaptobenzothiazole and typical ranges for functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3000 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3050 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| C=S Stretch | 1250 - 1050 | FT-IR, Raman |

| C-F Stretch | 1250 - 1000 | FT-IR |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

MALDI-TOF Mass Spectrometry Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. mdpi.commdpi.com For this compound, the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 186.0. The exact mass, calculated as 184.9769, allows for precise confirmation of the elemental formula C₇H₄FNS₂. nih.gov Interestingly, the parent compound, 2-mercaptobenzothiazole, and its derivatives have been successfully used as matrices for the MALDI-MS analysis of other molecules, such as peptides and polymers. researchgate.net

Quantum Chemical Calculations for Understanding Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory, are invaluable for complementing experimental data and providing deep insights into the molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can be used to predict its optimized geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests higher reactivity. DFT studies on the parent 2-mercaptobenzothiazole have shown that the HOMO is typically localized on the thiazole ring and the exocyclic sulfur atom, while the LUMO is distributed over the entire molecule. science.gov The introduction of an electron-withdrawing fluorine atom at the C-6 position is expected to lower the energies of both the HOMO and LUMO and potentially alter the size of the energy gap, thereby influencing the molecule's reactivity.

Table 3: Predicted DFT Calculation Outputs for this compound Note: These are conceptual outputs from a typical DFT study.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and the energy of the lowest electronic excitation. schrodinger.com |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental FT-IR and Raman spectra. nih.gov |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity, particularly electrophilic and nucleophilic attack sites. researchgate.net

For this compound, an MESP map would illustrate the distribution of charge. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. These would be expected around the exocyclic sulfur atom, the nitrogen atom, and the fluorine atom due to their high electronegativity. Regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. The N-H proton would be a prominent blue region, indicating its acidic nature. researchgate.net The MESP map provides a clear, intuitive picture of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. This approach provides a detailed understanding of the electron density distribution and the underlying donor-acceptor interactions that contribute to the molecule's stability. By examining these interactions, one can quantify the extent of electron delocalization, also known as hyperconjugation, and its stabilizing effect on the molecular structure.

For this compound, the key intramolecular interactions arise from the interplay between the lone pairs of the heteroatoms (sulfur and nitrogen), the π-systems of the aromatic and thiazole rings, and the antibonding orbitals distributed across the molecular framework. The presence of the electron-withdrawing fluorine atom at the 6-position is expected to influence the electron density distribution and the energy of these interactions.

The most significant hyperconjugative interactions anticipated within the this compound structure involve the delocalization of electron density from lone pair (n) orbitals and π-bond (π) orbitals into antibonding π* and σ* orbitals.

Key Expected Donor-Acceptor Interactions:

Lone Pair Delocalization: The lone pairs on the nitrogen and sulfur atoms are primary electron donors. Significant stabilization is expected from interactions such as n(N) → π(C=S) and n(S) → π(C=N), which contribute to the resonance stabilization of the thiazole ring.

π-Conjugation: The π-electrons of the fused benzene ring and the thiazole moiety create an extended conjugated system. Strong interactions of the type π(C-C) → π*(C-C) throughout the bicyclic system are fundamental to its aromatic character and stability.

Influence of Fluorine: The fluorine atom possesses lone pairs that can act as donors, but its high electronegativity also induces a strong electron-withdrawing effect. This can lead to important interactions such as the delocalization of a fluorine lone pair into an adjacent antibonding orbital (e.g., n(F) → σ*(C-C)), while also modulating the energy and electron density of the entire π-system.

A conceptual table of the most influential stabilization interactions expected in this compound is presented below. The specific energy values would require a dedicated computational study.

Interactive Data Table: Expected Major NBO Stabilization Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Expected Significance |

| π(C5-C6) | π(C4-C9) | Value not available | π → π | High |

| π(C2-N3) | π(C8-C9) | Value not available | π → π | High |

| LP(1) N3 | π(C2-S1) | Value not available | n → π | High |

| LP(2) S1 | σ(C2-N3) | Value not available | n → σ | Medium |

| LP(1) F7 | σ(C5-C6) | Value not available | n → σ | Medium |

Note: The stabilization energies (E(2)) are not available from existing literature and are represented as "Value not available." The table illustrates the types of interactions expected to be most significant based on the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths (f), which determine the intensity of the corresponding absorption bands. By analyzing the molecular orbitals involved in these transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), TD-DFT provides critical insights into the nature of electronic excitations.

While specific TD-DFT studies for this compound are not available in the surveyed literature, computational analyses of the parent molecule, 2-mercaptobenzothiazole (MBT), offer valuable comparative data. A study by Ferreira et al. (2016) calculated the electronic transitions for the stable thioketone tautomer of MBT in an aqueous solution. ua.ptresearchgate.net These transitions are primarily of a π → π* nature, characteristic of conjugated aromatic systems.

The primary electronic transitions calculated for the thioketone form of 2-mercaptobenzothiazole are summarized in the table below. The fluorine substituent at the 6-position in this compound would be expected to induce a bathochromic (red-shift) or hypsochromic (blue-shift) effect on these absorption wavelengths due to its influence on the electronic structure of the chromophore.

Interactive Data Table: Calculated Electronic Transitions for 2-Mercaptobenzothiazole (Thioketone form)

| Transition | Calculated λ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Nature of Transition |

| S0 → S1 | 329.8 | 0.283 | HOMO → LUMO | π → π |

| S0 → S2 | 296.6 | 0.170 | HOMO-1 → LUMO | π → π |

| S0 → S3 | 244.3 | 0.082 | HOMO → LUMO+1 | π → π |

| S0 → S4 | 231.5 | 0.316 | HOMO-2 → LUMO | π → π |

Source: Data adapted from a computational study on 2-mercaptobenzothiazole. ua.ptresearchgate.net The values represent theoretical calculations and serve as an approximation for the behavior of the fluoro-substituted analogue.

The most intense transition predicted for the parent compound occurs at 231.5 nm, with another strong absorption at 329.8 nm, which corresponds to the HOMO-LUMO energy gap. ua.ptresearchgate.net These transitions involve the delocalized π system extending over the entire benzothiazole (B30560) core. The introduction of a fluorine atom would perturb the energies of these frontier orbitals. Given fluorine's electron-withdrawing nature, it would likely stabilize the HOMO, potentially leading to a blue-shift in the absorption maxima compared to the parent MBT molecule. However, its lone-pair donation capabilities could also play a role, making experimental validation essential for a conclusive determination.

Investigations into the Pharmacological Profile and Biological Activities

Antimicrobial Efficacy and Mechanisms of Action

The investigation into the antimicrobial properties of 6-Fluoro-2-mercaptobenzothiazole and related compounds has revealed a broad spectrum of activity against various pathogens. These studies are crucial in the ongoing search for new agents to combat the challenge of antimicrobial resistance.

Research has demonstrated that 2-mercaptobenzothiazole (B37678) derivatives, including those with a fluorine substitution, possess notable antibacterial properties. A study evaluating a series of 2-mercaptobenzothiazole derivatives reported that the introduction of a fluorine atom at the 6-position (compound 2f) generally led to an increase in activity against Staphylococcus aureus, a Gram-positive bacterium. ucl.ac.be The minimum inhibitory concentration (MIC) values for these compounds were determined against a panel of both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibacterial agents. ucl.ac.be

In another study, newly synthesized fluoro-benzothiazole derivatives were screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The findings from this research indicated that the fluorobenzothiazole scaffold plays a significant role in the observed antibacterial effects, with many of the synthesized compounds exhibiting moderate to significant activity. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Mercaptobenzothiazole Derivatives

| Compound | Substituent at Position 6 | Test Organism | MIC (μg/mL) |

|---|---|---|---|

| 2g | H | S. aureus | >100 |

| 2c | CH₃ | S. aureus | >100 |

| 2f | F | S. aureus | 100 |

| 2b | Cl | S. aureus | 12.5 |

| 2d | OCH₃ | S. aureus | 50 |

| 2i | OC₂H₅ | S. aureus | 25 |

| 2h | NH₂ | S. aureus | 12.5 |

| 2l | - | E. coli | 25 |

Data sourced from a study on 2-mercaptobenzothiazole derivatives. ucl.ac.be

The antifungal potential of the benzothiazole (B30560) scaffold has also been a subject of investigation. 2-Mercaptobenzothiazoles have been reported to exert inhibitory effects on the growth of yeasts and fungi. nih.gov While specific studies focusing exclusively on the 6-fluoro derivative are limited, research on related compounds provides valuable insights. For instance, derivatives of 2-mercaptobenzothiazole have been evaluated for their activity against various fungal strains, including Candida species and Aspergillus species. nih.govresearchgate.netmdpi.com These studies have shown that modifications on the benzothiazole ring can significantly influence the antifungal potency. nih.gov For example, certain di- and trihalo derivatives of 2-mercaptobenzothiazole have demonstrated marked inhibitory activity against Candida albicans. nih.gov

The exploration of benzothiazole derivatives has extended to their potential antiviral activities. A study on a series of benzo[d]thiazole and 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives reported robust and selective activities against influenza A (H1N1, H3N2) and influenza B viruses. nih.govhelsinki.fi The mechanism of action for some of these compounds was suggested to be the inhibition of the host cell protein Hsp90, which is crucial for the life cycle of the influenza virus. nih.govhelsinki.fi While this study did not specifically report on this compound itself, it highlights the potential of the broader benzothiazole chemical class as a source for the development of novel antiviral agents.

Structure-activity relationship (SAR) studies are instrumental in optimizing the antimicrobial potency of lead compounds. For benzothiazole derivatives, research has indicated that positions 2 and 6 of the heterocyclic ring are critical for their antibacterial activity against both Gram-positive and Gram-negative bacteria. ucl.ac.be

A key finding from these studies is the impact of substituents at the 6-position. The displacement of a hydrogen atom at this position with a halogen, such as fluorine or chlorine, or with methoxy (B1213986) and ethoxy groups, has been shown to generally enhance the antibacterial activity against S. aureus. ucl.ac.be Specifically, the introduction of a fluorine atom at the 6-position has been associated with an increase in activity. ucl.ac.be Furthermore, the presence of a free thiol (SH) group at the 2-position appears to be important for the antibacterial action, as its replacement with an S-Bn moiety resulted in a considerable loss of activity. ucl.ac.be

Anticancer and Antitumor Research

In addition to antimicrobial investigations, the benzothiazole scaffold has been explored for its potential in cancer therapy. The unique structural features of these compounds make them attractive candidates for the design of novel cytotoxic agents.

Research into the anticancer properties of this compound has included its use as a ligand in the synthesis of metal-based anticancer agents. A study on half-sandwich ruthenium(II) complexes revealed that a complex (H1) containing this compound as a non-cytotoxic heterocycle exhibited significant activity against A2780 (ovarian) and KB (oral carcinoma) cancer cell lines. mdpi.com This finding is particularly noteworthy as the parent heterocyclic ligand itself was described as non-cytotoxic, suggesting that its coordination to the ruthenium metal center is crucial for the observed anticancer effect. mdpi.com The study also highlighted that substitutions on the ancillary heterocyclic ligands play a critical role in modulating the anticancer activity of the resulting complexes. mdpi.com

Apoptosis Induction and Cell Cycle Modulation

Derivatives of 2-mercaptobenzothiazole have been shown to induce apoptosis and modulate the cell cycle in cancer cells. For instance, studies on other benzothiazole derivatives have demonstrated their ability to arrest the cell cycle at different phases and trigger programmed cell death through both intrinsic and extrinsic pathways. nih.govresearchgate.net One study on 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole, a related compound, found that it inhibited the growth of breast cancer cells and induced apoptosis. researchgate.net The mechanism of action often involves the regulation of key proteins such as p53, caspases, and Bcl-2 family members. nih.govmdpi.com For example, some anticancer compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net In ovarian adenocarcinoma cells, certain mercaptobenzoate derivatives caused cell cycle arrest in the S phase. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of new anticancer agents that work by inducing apoptosis and disrupting the cell cycle.

Inhibition of Specific Molecular Targets (e.g., Heat Shock Protein 90)

The 2-mercaptobenzothiazole core structure is recognized as a key pharmacophore that can be incorporated into various molecular templates to target specific enzymes and proteins. nih.gov One such target of significant interest in cancer therapy is Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins that are essential for tumor growth and survival. nih.gov Inhibition of Hsp90 can lead to the degradation of these oncoproteins, making it an attractive strategy for cancer treatment. nih.gov Research on a series of benzo[d]thiazole derivatives has demonstrated their ability to bind to Hsp90 with high affinity, suggesting that this is the mechanism behind their observed antiviral effects against the influenza virus. nih.gov This highlights the potential of the benzothiazole scaffold, including this compound, in the design of novel Hsp90 inhibitors for therapeutic applications.

Prodrug Strategies for Enhanced Anticancer Delivery

A significant challenge in cancer chemotherapy is the systemic toxicity and lack of tumor selectivity of many potent anticancer drugs. nih.govfrontiersin.org Prodrug strategies aim to overcome these limitations by designing inactive drug precursors that are selectively activated at the tumor site. nih.govresearchgate.net This approach can enhance drug delivery, improve therapeutic efficacy, and minimize off-target effects. frontiersin.orgnih.gov Various strategies are employed, including targeting tumor-specific enzymes or the acidic tumor microenvironment to trigger drug release. nih.gov For instance, prodrugs can be designed to be activated by esterases that are highly expressed in tumors. frontiersin.org The 2-mercaptobenzothiazole scaffold could potentially be integrated into such prodrug designs to improve the targeted delivery of cytotoxic agents. While specific research on prodrugs of this compound is not extensively documented, the general principles of prodrug design are highly applicable to this class of compounds to enhance their anticancer potential. nih.govfrontiersin.orgnih.gov

Anti-inflammatory and Analgesic Properties

Benzothiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov Inflammation is a natural immune response, but chronic inflammation is implicated in various diseases. researchgate.netekb.eg Some synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have shown significant in vivo anti-inflammatory and analgesic activities. researchgate.netnih.gov Molecular docking studies have further supported these findings by showing excellent binding interactions of these compounds with relevant receptors. researchgate.netbohrium.com For example, a study on novel 6-fluorobenzothiazole substituted 1,2,4-triazole (B32235) analogues demonstrated significant anti-inflammatory activity, with some compounds surpassing the efficacy of the standard drug, diclofenac (B195802) sodium. ekb.eg The analgesic effects of certain benzothiazole derivatives have also been found to be comparable to existing drugs like celecoxib. nih.gov These results underscore the potential of the this compound core in the development of new treatments for inflammatory conditions and pain.

Antidiabetic Activity and Metabolic Regulation

Derivatives of benzothiazole have shown promise in the management of diabetes. A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides revealed that several compounds exhibited significant in vivo antidiabetic activity in a model of non-insulin-dependent diabetes mellitus. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic regulation. nih.gov Docking studies have indicated that these active compounds can potentially interact with the catalytic amino acid residues of 11β-HSD1. nih.gov These findings suggest that the this compound scaffold could be a valuable template for designing new hypoglycemic agents.

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective drugs. researchgate.net Derivatives of 2-mercaptobenzothiazole have emerged as a promising class of compounds with antitubercular activity. nih.govnih.gov Research has shown that these compounds can exert their bactericidal activity against Mycobacterium tuberculosis by inhibiting key enzymes. researchgate.net One study demonstrated that a series of 2-mercaptobenzothiazole derivatives, including a 6-fluoro substituted compound, showed potent antitubercular activity by targeting the type II NADH dehydrogenase (NDH-2). nih.govnih.gov The 6-fluoro derivative, in particular, displayed better anti-TB activities compared to its chloro and bromo counterparts, highlighting the importance of the fluorine substitution. nih.gov These molecules have shown good permeability and bactericidal activity against both replicating and non-replicating bacteria. researchgate.net

Table 1: Antitubercular Activity of Selected 2-Mercaptobenzothiazole Derivatives

| Compound | Substitution | MIC (µg/ml) | Reference |

|---|---|---|---|

| C5 | 6-fluoro | 4–16 | nih.gov |

| C6 | 6-chloro | 16–64 | nih.gov |

| C7 | 6-bromo | 32–128 | nih.gov |

| C11 | 4-bromo-6-fluoro | 4 | nih.gov |

MIC: Minimum Inhibitory Concentration

Antimalarial Investigations

The search for new antimalarial agents is a global health priority. While direct investigations into the antimalarial activity of this compound are limited in the provided results, the broader class of benzothiazoles has been explored. Preclinical studies on novel compounds targeting the plasmodium eukaryotic translation elongation factor 2 (eEF2) have shown potent antimalarial activity. nih.gov These studies indicate that new chemical entities can be developed with favorable pharmacokinetic properties and an acceptable safety profile for the treatment of malaria. nih.gov Given the diverse biological activities of the benzothiazole nucleus, it represents a scaffold that could be further investigated for potential antimalarial properties.

Enzyme Inhibition Studies

The 2-mercaptobenzothiazole structure has been identified as a potent, mechanism-based inhibitor of several key enzymes. nih.govnih.gov This inhibitory action is a cornerstone of its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov Inhibitors of these enzymes are valuable in treating a variety of neurological disorders. nih.gov Research into the MBT class has shown that derivatives incorporating an oxazolidinone moiety at the second position of the MBT nucleus exhibit inhibitory activity against both MAO-A and MAO-B. nih.gov Specifically, enantiomerically pure and racemic forms of these compounds were found to be equipotent inhibitors of both enzyme isoforms, using bovine mitochondria as the enzyme source. nih.gov

Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition

Acyl coenzyme A: cholesterol acyltransferase (ACAT) is an enzyme that plays a critical role in the esterification and storage of excess cholesterol in tissues. nih.govucl.ac.be Its inhibition is a therapeutic strategy for managing conditions related to high cholesterol. The 2-mercaptobenzothiazole scaffold has been highlighted as a potent mechanism-based inhibitor of ACAT. nih.govnih.gov In addition to direct enzyme inhibition, certain MBT derivatives have also been reported to lower serum cholesterol and triglyceride levels. nih.gov

c-Jun N-terminal Kinases (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are involved in cellular processes like inflammation and apoptosis. nih.gov The development of JNK inhibitors is a significant area of therapeutic research. A novel series of 2-thioether-benzothiazoles has been synthesized and evaluated for JNK inhibition. nih.gov One compound, featuring a 2-nitrothiazole (B159308) moiety attached to the MBT nucleus, demonstrated promising results with significant inhibitory concentrations in kinase and displacement assays. nih.gov

| Enzyme Target | Type of MBT Derivative Studied | Reported Finding | Reference |

|---|---|---|---|

| Monoamine Oxidase (MAO-A & MAO-B) | MBT with 3-iso-propyloxazolidin-2-one moiety | Equipotent inhibition of both MAO-A and MAO-B. | nih.gov |

| Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) | General MBT derivatives | Identified as potent, mechanism-based inhibitors. | nih.govnih.gov |

| c-Jun N-terminal Kinases (JNK) | 2-Thioether-benzothiazoles (with 2-nitrothiazole moiety) | Showed promising inhibitory activity in kinase assays. | nih.gov |

Other Noteworthy Biological Activities

Beyond specific enzyme inhibition, the MBT scaffold has been linked to other significant physiological effects. nih.govnih.govmdpi.comresearchgate.net

Antihypertensive Effects

In the search for novel treatments for hypertension, propanolamine (B44665) analogues of 2-mercaptobenzothiazole have been investigated. nih.gov Studies revealed that many of these synthesized compounds exhibited a significant and prolonged antihypertensive effect. nih.gov Notably, this activity was observed without a corresponding blockade of β-adrenergic receptors, suggesting a different mechanism of action from many standard antihypertensive drugs. nih.gov

Antiulcer and Chemoprotective Activities

The pharmacological profile of the 2-mercaptobenzothiazole class also includes antiulcer and chemoprotective activities. nih.govnih.gov These properties suggest a potential role for these compounds in protecting tissues from damage, although the specific mechanisms for these effects require further detailed investigation.

| Biological Activity | Type of MBT Derivative Studied | Reported Finding | Reference |

|---|---|---|---|

| Antihypertensive | Propanolamine analogues of MBT | Significant and prolonged antihypertensive effect observed. | nih.gov |

| Antiulcer | General MBT derivatives | Activity has been reported for the compound class. | nih.govnih.gov |

| Chemoprotective | General MBT derivatives | Activity has been reported for the compound class. | nih.govnih.gov |

Anthelmintic Activity

Immunomodulatory Activity

The immunomodulatory potential of 2-mercaptobenzothiazole derivatives has been suggested through studies on their anti-inflammatory properties. nih.govnih.govresearchgate.net Anti-inflammatory activity can be a key aspect of immunomodulation, and various derivatives of 2-mercaptobenzothiazole have been synthesized and evaluated for their ability to reduce inflammation. nih.gov These compounds are noted to possess anti-inflammatory activities, which implies an interaction with the immune system. nih.govresearchgate.net The fluorine substituent in this compound is an electron-withdrawing group that can alter the molecule's reactivity and binding capabilities to enzymatic targets involved in the inflammatory cascade. While this suggests a potential for immunomodulatory effects, direct experimental evidence for this compound is currently lacking in the scientific literature.

Neuroprotective Potential

The neuroprotective potential of 2-mercaptobenzothiazole and its derivatives has been an area of interest, particularly due to their activity as monoamine oxidase (MAO) inhibitors. nih.govnih.govresearchgate.net MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. nih.gov The core structure of 2-mercaptobenzothiazole is recognized as a scaffold for developing agents with activity against neurological disorders. nih.gov The addition of a fluorine atom to the benzothiazole ring, as in this compound, could modulate its ability to cross the blood-brain barrier and interact with neural targets. However, to date, no specific research has been published that investigates the neuroprotective effects of this compound.

Molecular Modeling and Drug Design Aspects

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in identifying potential biological targets for a ligand and elucidating the molecular basis of its activity. For the benzothiazole (B30560) scaffold, including derivatives like 6-fluoro-2-mercaptobenzothiazole, molecular docking has been employed to investigate interactions with a variety of protein targets implicated in different diseases.

Studies on benzothiazole derivatives have revealed their potential to bind to the active sites of several crucial enzymes. For instance, E. coli dihydroorotase, an enzyme essential for bacterial survival, has been identified as a molecular target for some benzothiazole compounds. mdpi.com Docking studies have also been used to explore the interaction of benzothiazoles with trypanothione (B104310) reductase from Trypanosoma cruzi, the parasite responsible for Chagas disease. Furthermore, enzymes such as protein kinases (e.g., p56lck), which play a role in cancer, and topoisomerase II, a target for anticancer drugs, have been investigated as potential binding partners for benzothiazole derivatives. biointerfaceresearch.comnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A crystal structure of a benzothiazole derivative in complex with E. coli GyrB has shown a cation−π stacking interaction with an arginine residue. acs.org

Table 1: Examples of Biological Targets for Benzothiazole Scaffolds Investigated by Molecular Docking

| Biological Target | Associated Disease/Process | Key Interactions Observed |

| Dihydroorotase | Bacterial Infections | Inhibition of enzyme activity. mdpi.com |

| DNA Gyrase B | Bacterial Infections | Hydrogen bonding, hydrophobic interactions, cation−π stacking. acs.org |

| p53-MDM2 | Cancer | Binding to the p53-MDM2 interface. nih.gov |

| p56lck Kinase | Cancer, Autoimmune Disorders | Binding to the ATP-binding site. biointerfaceresearch.com |

| VEGFR-2 | Cancer | Interaction with key residues in the kinase domain. researchgate.net |

| Topoisomerase II | Cancer | Inhibition of enzyme activity. nih.gov |

| Carbonic Anhydrase | Glaucoma | Inhibition of enzyme activity. nih.gov |

| Monoamine Oxidase | Neurological Disorders | Inhibition of enzyme activity. nih.gov |

This table is generated based on findings for the broader benzothiazole class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that influence a molecule's activity, QSAR models can be used to predict the activity of newly designed compounds.

For benzothiazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been performed to understand the structural requirements for their biological activities, including anticancer effects. aip.org These models analyze the steric and electrostatic fields of the molecules to correlate them with their inhibitory potency. For example, a CoMFA study on benzothiazole derivatives as anticancer agents suggested that having an electron-withdrawing group, such as a fluorine atom, can enhance the biological activity. aip.org Another QSAR study on benzazoles as antiproliferative agents highlighted the importance of the topological and spatial distribution of atomic mass and polarizability for their activity. mdpi.comnih.gov QSAR analysis of benzothiazole derivatives as antimalarial compounds also resulted in a statistically significant model that could predict activity based on electronic descriptors. researchgate.net

Table 2: Key Parameters in a Representative QSAR Study of Benzothiazole Derivatives

| Parameter | Value | Significance |

| r² (Correlation Coefficient) | 0.987 | Indicates a strong correlation between the predicted and observed activities in the training set. researchgate.net |

| q² (Cross-validated r²) | 0.642 | A good q² value from a CoMFA study suggests the model has good predictive ability. aip.org |

| Standard Error of Estimate (SE) | 0.094 | A low value indicates a small deviation between the predicted and experimental values. researchgate.net |

| F-value | 11.212 | A high F-value indicates that the model is statistically significant. researchgate.net |

The data in this table is derived from QSAR studies on benzothiazole derivatives for various biological activities. aip.orgresearchgate.net

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). These models are then used as 3D queries to screen large compound libraries to find new, structurally diverse molecules with the potential for similar biological activity.

This approach is crucial for lead identification and optimization. acs.org For instance, pharmacophore models have been developed for inhibitors of targets relevant to the benzothiazole class, such as p56lck and VEGFR-2. researchgate.netresearchgate.net A typical pharmacophore model might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net By identifying compounds that match the pharmacophore model, researchers can discover novel scaffolds or optimize existing leads to improve their potency and selectivity. nih.gov This technique, often combined with molecular docking, helps in refining the structure-activity relationships and guiding the synthesis of more effective drug candidates. nih.gov

Table 3: Common Pharmacophore Features in Drug Design

| Feature | Abbreviation | Description |

| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom attached that can be donated to form a hydrogen bond. |

| Hydrogen Bond Acceptor | HBA | An electronegative atom (like O or N) that can accept a hydrogen bond. |

| Hydrophobic Feature | H | A non-polar group that can form hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. |

| Negative Ionizable | NI | A group that can carry a negative charge at physiological pH. |

This table provides a general overview of common features used in pharmacophore modeling.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aspvestnik.ru In the context of drug design, MD simulations provide detailed insights into the dynamic nature of ligand-protein interactions, which are not captured by static docking poses. nih.gov By simulating the complex in a biologically relevant environment (typically in water), researchers can assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and analyze the network of interactions that hold them together. nih.gov

For benzothiazole derivatives, MD simulations can be used to validate docking results and to gain a deeper understanding of their binding mechanisms. biointerfaceresearch.comnih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation time. nih.gov The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein involved in ligand binding. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides a dynamic picture of the key binding determinants. nih.gov

Table 4: Key Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Analysis Type | Description | Insight Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein and the binding pose of the ligand. A stable RMSD suggests a stable complex. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein, highlighting areas that may be important for binding and conformational changes. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Indicates whether the protein undergoes significant conformational changes, such as opening or closing, upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Determines the persistence of key hydrogen bonding interactions and their contribution to binding affinity. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein or ligand that is accessible to the solvent. | Provides information on how the ligand is buried within the binding pocket and the role of water molecules in the interaction. |

This table summarizes common analyses performed in MD simulation studies to understand ligand-protein interactions.

Applications in Materials Science and Advanced Technologies

Role in Fluorescent Materials and Imaging Agents

The benzothiazole (B30560) scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent materials and imaging agents. These compounds are integral to the design of probes for detecting various analytes, including metal ions and changes in pH, and for cellular imaging. nih.govbohrium.comconsensus.appnih.gov The fluorescence properties of these molecules can be fine-tuned by introducing different functional groups to the benzothiazole core.

Derivatives of 2-mercaptobenzothiazole (B37678) have been utilized as capping ligands in the synthesis of fluorescent silver nanoclusters. For instance, a silver nanocluster stabilized by 2-mercaptobenzothiazole, Ag16(2-MBT)12, exhibits red emission with a maximum at 660 nm and a quantum yield of 15.69%. acs.org This highlights the potential of using 6-fluoro-2-mercaptobenzothiazole to create novel fluorescent nanomaterials with potentially altered photophysical properties. The fluorine atom, being highly electronegative, could influence the emission wavelength and quantum yield of such nanoclusters.

Furthermore, benzothiazole-based fluorescent probes have been designed for biological imaging. For example, probes have been developed for the detection of hydrogen peroxide in living cells and for monitoring pH variations. nih.govnih.gov The synthesis of such probes often involves the functionalization of the benzothiazole core to include a reactive site for the target analyte. This compound could serve as a precursor for new imaging agents, where the fluorine atom might enhance properties like cell permeability or photostability.

Table 1: Examples of Benzothiazole Derivatives in Fluorescent Applications

| Benzothiazole Derivative | Application | Key Findings | Reference |

|---|---|---|---|

| 2-(2-hydroxyphenyl)benzothiazole (HBT) | Fluorescent probe for metal ions | Exhibits fluorescence changes upon binding to specific metal ions. | iphy.ac.cn |

| Benzothiazole-spiropyran conjugates | Fluorescent pH probes | Show remarkable changes in absorption and emission in response to pH changes, with pKa values suitable for biological monitoring. | nih.gov |

| Ag16(2-mercaptobenzothiazole)12 | Fluorescent silver nanocluster | Emits red light at 660 nm with a quantum yield of 15.69%. | acs.org |

| 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole | Fluorescent probe for H2O2 | Successfully used for imaging both exogenous and endogenous H2O2 in living cells. | nih.gov |

Potential in Organic Electronics (e.g., Electroluminescent Devices)

Organic electronics, particularly organic light-emitting diodes (OLEDs), represent a rapidly growing field where novel organic materials are in high demand. Benzothiazole derivatives have been investigated for their utility in various layers of OLED devices, including as emitters, hosts, and charge transport materials. nih.govmdpi.com The rigid and planar structure of the benzothiazole ring system is advantageous for charge transport and luminescence.

For example, 2-(2-hydroxyphenyl)benzothiazole (HBT) and its metal complexes, such as bis-(2-(2-hydroxyphenyl) benzothiazole)zinc (Zn(BTZ)2), have been used as the emitting layer in OLEDs to achieve blue-green and white light emission. iphy.ac.cn Donor-acceptor dyes incorporating a benzothiazole-fused boron heterocyclic acceptor have been developed as thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLEDs. nih.gov

The introduction of a fluorine atom in this compound can be beneficial for organic electronic applications. Fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic semiconductors, which can facilitate electron injection and improve the stability of the material. Therefore, this compound could be a valuable precursor for synthesizing new electron-transporting materials or emissive dopants for OLEDs.

Table 2: Benzothiazole Derivatives in Organic Electronics

| Compound/Material Class | Role in OLED | Performance Highlight | Reference |

|---|---|---|---|

| 2-(2-hydroxyphenyl)benzothiazole (HBT) | Emitting Layer | Used to achieve blue-green light emission. | iphy.ac.cn |

| Bis-(2-(2-hydroxyphenyl) benzothiazole)zinc (Zn(BTZ)2) | Emitting Layer Host | Used with a red dopant to produce white light with a maximum quantum efficiency of 0.63%. | iphy.ac.cn |

| Carbazole and benzothiazole-based boron difluoride complexes | TADF Emitters | Achieved external quantum efficiencies of up to 15% in OLEDs. | nih.gov |

| Derivatives of imidazole and carbazole | Fluorescent Emitters/Hosts | Demonstrated deep-blue emissions and high triplet energies, suitable for use as hosts in phosphorescent OLEDs. | mdpi.com |

Development of Sensors and Nanosensors

The development of highly sensitive and selective sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Benzothiazole derivatives have been widely employed as the recognition and signaling units in chemosensors due to their ability to interact with various analytes and produce a measurable optical or electrochemical response. nih.govresearchgate.net

Fluorescent chemosensors based on the 2-mercaptobenzothiazole framework have been designed for the detection of transition metal ions. semanticscholar.org For instance, benzothiazole-based chemosensors have demonstrated high selectivity and sensitivity for biologically important metal ions such as Zn2+, Cu2+, and Ni2+. nih.gov The sensing mechanism often involves the coordination of the metal ion to heteroatoms within the benzothiazole derivative, leading to a change in its fluorescence properties, such as "turn-on" fluorescence or a ratiometric shift in the emission wavelength.

This compound provides a versatile platform for the synthesis of new sensors. The thiol group can be readily functionalized to introduce specific binding sites for target analytes. The fluorine atom can influence the electronic properties of the benzothiazole ring, which may enhance the sensitivity and selectivity of the sensor. Additionally, the lipophilicity imparted by the fluorine atom could be advantageous for developing sensors that operate in non-aqueous environments or within cell membranes.

Polymer Chemistry Applications